1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride
Description
1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride is a piperidine derivative characterized by a thiophene ring attached via a methyl group to the piperidine nitrogen and a trifluoromethyl (-CF₃) group at the 4-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility for pharmacological applications.
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-4-(trifluoromethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NS.ClH/c12-11(13,14)9-3-5-15(6-4-9)8-10-2-1-7-16-10;/h1-2,7,9H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMHQWATOWEPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound consists of a piperidine core substituted with a thiophene ring and a trifluoromethyl group. These structural features are believed to contribute to its biological activity, particularly in modulating neurotransmitter systems.
Research indicates that this compound may act as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in various neurological disorders. IDO1 inhibition can alter tryptophan metabolism, leading to changes in kynurenine pathway metabolites, which are relevant in conditions such as depression, schizophrenia, and neuroinflammation .
| Mechanism | Description |
|---|---|
| IDO1 Inhibition | Alters tryptophan metabolism affecting neurotransmitter balance |
| Neurotransmitter Modulation | Potential effects on serotonin and dopamine pathways |
| Anti-inflammatory Effects | May reduce neuroinflammation through modulation of immune response |
Pharmacological Profile
Preliminary studies suggest that this compound exhibits significant pharmacological activity. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a candidate for further development in treating central nervous system (CNS) disorders.
Case Studies
- Animal Models : In rodent models of depression, administration of the compound resulted in decreased depressive-like behaviors compared to controls. This suggests potential antidepressant properties.
- Neuroinflammation Studies : In vitro studies have shown that the compound can reduce the expression of pro-inflammatory cytokines in microglial cells, indicating anti-inflammatory effects that could benefit neurodegenerative conditions .
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of related compounds, emphasizing the importance of the thiophene and trifluoromethyl groups in enhancing biological activity. These findings provide insights into optimizing derivatives for improved efficacy and safety profiles.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
The following table compares the target compound with analogous piperidine hydrochlorides, emphasizing molecular features, substituents, and inferred pharmacological properties:
*Calculated based on molecular formula.
Key Structural and Functional Differences:
Substituent Effects on Bioactivity: The thiophene ring in the target compound may enhance binding to sulfur-containing biological targets (e.g., enzymes or receptors with cysteine/methionine residues), distinguishing it from phenyl- or chlorophenyl-substituted analogs . Trifluoromethyl (-CF₃) groups are known to improve metabolic stability and membrane permeability compared to non-fluorinated substituents (e.g., diphenylmethoxy in or chloromethyl in ) .
Regulatory and Safety Profiles :
- Compounds like 1-(1-Phenylcyclohexyl)piperidine hydrochloride are classified as DEA Schedule 1 due to dissociative psychoactive effects, whereas the target compound’s regulatory status remains undefined in the evidence .
- 4-(Diphenylmethoxy)piperidine hydrochloride is listed under China’s IECSC, highlighting environmental and safety regulations that may apply to structurally related compounds .
Q & A
Basic: What are standard synthetic routes for 1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride?
Methodological Answer:
The synthesis typically involves alkylation of 4-(trifluoromethyl)piperidine with a thiophene-containing electrophile. A plausible route includes:
Mannich Reaction : Reacting 4-(trifluoromethyl)piperidine with 2-thiophenemethanol in the presence of a Lewis acid (e.g., BF₃·OEt₂) to form the C–N bond .
Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) to isolate the free base.
Salt Formation : Treat the free base with HCl in diethyl ether to yield the hydrochloride salt. Validate purity via HPLC (retention time comparison) and elemental analysis .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Identify thiophene protons (δ 6.8–7.2 ppm), piperidine chair conformation (split signals for axial/equatorial H), and CF₃ group (¹³C δ ~125 ppm, q, J = 270 Hz) .
- LC-MS : Confirm molecular ion [M+H]⁺ (calculated for C₁₁H₁₃F₃NSCl: 312.06) and assess purity (>95%) .
- FT-IR : Detect N–H stretch (2500–3000 cm⁻¹, hydrochloride) and C–F vibrations (1100–1200 cm⁻¹) .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation .
- Spill Management : Neutralize with sodium bicarbonate, collect in sealed containers, and dispose as hazardous waste .
- Storage : Keep in a desiccator at 2–8°C under inert gas (Ar/N₂) to prevent hygroscopic degradation .
Advanced: How to resolve conflicting NMR data suggesting rotational isomerism?
Methodological Answer:
Rotational isomers in piperidine derivatives arise from restricted C–N bond rotation. Strategies include:
- Variable Temperature NMR : Acquire spectra at 25°C and −40°C. Coalescence of split signals at higher temps confirms isomerization .
- DFT Calculations : Model energy barriers (e.g., Gaussian09) to predict dominant conformers. Compare with experimental NOESY correlations .
- X-ray Crystallography : Use SHELXL for structural refinement to unambiguously assign stereochemistry .
Advanced: How to optimize synthetic yield while minimizing by-products?
Methodological Answer:
- Reaction Monitoring : Use TLC (silica, UV-active spots) or inline HPLC to track intermediate formation.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene to reduce side reactions (e.g., over-alkylation) .
- Catalyst Screening : Test Pd/C vs. Ni catalysts for selective C–S bond formation in thiophene coupling steps .
Advanced: What computational tools predict this compound’s bioactivity?
Methodological Answer:
- Docking Studies (AutoDock Vina) : Model interactions with GPCRs (e.g., serotonin receptors) using the trifluoromethyl group as a hydrophobic anchor .
- QSAR Modeling : Train models on piperidine derivatives with known IC₅₀ values against kinase targets (e.g., JAK3) .
- ADMET Prediction (SwissADME) : Assess logP (target: 2–3) and BBB permeability for CNS applications .
Advanced: How to address low solubility in aqueous buffers for in vitro assays?
Methodological Answer:
- Co-solvents : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.1% Tween-20 .
- Salt Exchange : Convert hydrochloride to mesylate salt via ion-exchange resin (e.g., Dowex-1) for improved solubility .
- Nanoparticle Formulation : Use PLGA encapsulation (sonication method) to enhance bioavailability .
Advanced: How to validate contradictory cytotoxicity results across cell lines?
Methodological Answer:
- Dose-Response Curves : Repeat assays (n ≥ 3) with precise IC₅₀ calculations (GraphPad Prism).
- Metabolic Profiling : Use LC-MS/MS to detect cell-specific metabolite interference (e.g., glutathione conjugation) .
- Target Engagement Assays : Confirm binding via SPR (Biacore) or cellular thermal shift assays (CETSA) .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring of reaction progress .
- Design of Experiments (DoE) : Use Minitab to optimize parameters (temp, stoichiometry) via factorial design .
- Stability Studies : Accelerate degradation (40°C/75% RH) to identify critical quality attributes (e.g., residual solvents) .
Advanced: How to design in vivo toxicity studies for this compound?
Methodological Answer:
- OECD Guidelines 423 : Conduct acute toxicity in rodents (dose range: 50–300 mg/kg) with histopathology endpoints .
- Metabolite Identification : Use UPLC-QTOF to profile plasma metabolites (0–24 hr post-dose) .
- CYP Inhibition Assays : Screen against human liver microsomes to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
